4-Chloro-3,5-dinitrobenzoyl chloride
Overview
Description
4-Chloro-3,5-dinitrobenzoyl chloride: is an organic compound with the molecular formula C7H3ClN2O5 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. This compound is primarily used in organic synthesis and analytical chemistry, particularly for the derivatization of alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzoyl chloride is typically synthesized from 4-chloro-3,5-dinitrobenzoic acid. The preparation involves the reaction of the acid with chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alcohols, amines, and pyridine are commonly used. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride, can be used.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
4-Chloro-3,5-dinitrobenzoic Acid: Formed from hydrolysis.
4-Chloro-3,5-diaminobenzoyl Chloride: Formed from reduction of the nitro groups.
Scientific Research Applications
Chemistry: 4-Chloro-3,5-dinitrobenzoyl chloride is widely used in organic synthesis for the derivatization of alcohols and amines. It is also employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules for analytical purposes. For example, it can be used to label amino acids and peptides, facilitating their detection and quantification in complex biological samples .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The primary mechanism of action of 4-chloro-3,5-dinitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in its use as a derivatizing agent for alcohols and amines. The molecular targets are typically hydroxyl and amino groups, which react to form esters and amides, respectively .
Comparison with Similar Compounds
3,5-Dinitrobenzoyl Chloride: Similar structure but lacks the chlorine substituent at the 4-position.
4-Nitrobenzoyl Chloride: Contains only one nitro group at the 4-position.
2,4-Dinitrobenzoyl Chloride: Nitro groups at the 2- and 4-positions instead of 3 and 5.
Uniqueness: 4-Chloro-3,5-dinitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents, which enhance its reactivity and specificity in chemical reactions. The combination of these substituents makes it particularly effective as a derivatizing agent, providing distinct advantages in terms of reaction efficiency and product stability .
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECLNKDUIATFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634281 | |
Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42486-87-3 | |
Record name | 4-Chloro-3,5-dinitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.